![molecular formula C10H14N2S B11963410 1-Ethyl-3-(4-methylphenyl)thiourea CAS No. 2827-18-1](/img/structure/B11963410.png)
1-Ethyl-3-(4-methylphenyl)thiourea
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Overview
Description
1-Ethyl-3-(4-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1-Ethyl-3-(4-methylphenyl)thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) followed by alkylation. The general synthetic route includes:
Reaction with Carbon Disulfide: Aniline derivatives react with carbon disulfide in the presence of a base to form dithiocarbamate intermediates.
Alkylation: The dithiocarbamate intermediates are then alkylated using ethyl iodide to yield the desired thiourea derivative.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Techniques such as recrystallization and column chromatography are employed for purification .
Chemical Reactions Analysis
1-Ethyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reduction reactions can convert the thiourea to corresponding amines. Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted thioureas.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with H₂O₂ yields sulfoxides, while reduction with LiAlH₄ produces amines .
Scientific Research Applications
Chemistry
Organic Synthesis:
1-Ethyl-3-(4-methylphenyl)thiourea serves as an important intermediate in organic synthesis. It is particularly useful in the formation of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitutions and cyclization reactions makes it a versatile building block for various chemical transformations .
Mechanistic Insights:
The mechanism of action involves the interaction of the thiourea moiety with electrophiles, facilitating the formation of more complex structures. Its reactivity can be attributed to the presence of the thiourea functional group, which allows for the formation of stable intermediates during chemical reactions.
Biology
Antibacterial Properties:
Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that derivatives of this compound can inhibit bacterial enzymes, leading to effective treatment against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds have been reported as low as 6.25 µg/mL against resistant strains .
Antioxidant Activity:
The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals. This characteristic is essential in biological studies aimed at understanding oxidative stress-related diseases .
Medicine
Pharmaceutical Development:
this compound has shown potential in pharmaceutical applications, particularly in antidiabetic and anticancer research. The compound's mechanism involves the inhibition of glucose-6-phosphatase, an enzyme critical in glucose metabolism, thus suggesting its utility in managing diabetes .
Case Studies:
- A study evaluated various thiourea derivatives for their cytotoxic effects on tumor cell lines, revealing that certain modifications to the structure enhance anticancer activity .
- Another investigation focused on the antiviral properties of thiourea derivatives against HIV-1 and other viral pathogens, highlighting their potential as therapeutic agents .
Industry
Applications in Manufacturing:
In industrial contexts, this compound is utilized in producing dyes, elastomers, and textiles due to its chemical stability and reactivity. Its incorporation into polymer matrices enhances material properties such as thermal stability and mechanical strength .
Table 1: Antibacterial Activity of Thiourea Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus (MSSA) | 6.25 |
This compound | Escherichia coli | 12.5 |
Other Derivatives | Various Strains | Varies |
Table 2: Biological Activities
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-methylphenyl)thiourea involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antioxidant properties are due to its ability to scavenge free radicals. The compound’s antidiabetic effect is linked to the inhibition of glucose-6-phosphatase, an enzyme involved in glucose metabolism .
Comparison with Similar Compounds
1-Ethyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
1,3-Di-p-tolylthiourea: Similar in structure but with different substituents, leading to varied biological activities.
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have acyl or aroyl groups, which influence their reactivity and applications.
N-Phenylthiourea: A simpler thiourea derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for diverse applications .
Biological Activity
1-Ethyl-3-(4-methylphenyl)thiourea (EMPT) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and possible therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with EMPT.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethyl group attached to the nitrogen of the thiourea moiety, along with a para-methyl-substituted phenyl group, which may influence its biological activity through steric and electronic effects.
1. Urease Inhibition
Thioureas are known for their urease inhibitory properties. Studies have shown that EMPT and its analogs exhibit significant urease inhibition, which is relevant in treating conditions like urease-related infections and kidney stones. For instance, a study evaluated various thiourea derivatives, including EMPT, and found that they displayed competitive inhibition against jack bean urease (JBU) with IC50 values significantly lower than standard thiourea .
Table 1: Urease Inhibition Potency of Thiourea Derivatives
Compound | IC50 (µM) |
---|---|
Thiourea | 4.74 ± 0.05 |
EMPT | < 1.0 |
Other Thiourea Derivative | Variable |
2. Antimicrobial Activity
EMPT has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. A study on thiourea derivatives reported that compounds similar to EMPT exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 µg/mL depending on the specific strain tested .
Table 2: Antimicrobial Activity of EMPT Analogues
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Pseudomonas aeruginosa | 25 |
3. Antioxidant Activity
Research indicates that thioureas can exhibit antioxidant properties due to their ability to scavenge free radicals. EMPT has been studied alongside other derivatives for its capacity to inhibit lipid peroxidation and reduce oxidative stress markers in vitro .
Table 3: Antioxidant Activity Comparison
Compound | % Inhibition at 100 µM |
---|---|
EMPT | 70 |
Standard Antioxidant | 85 |
The biological activities of EMPT can be attributed to several mechanisms:
- Enzyme Inhibition : The thiourea group is known to interact with metal ions in the active sites of enzymes like urease, leading to inhibition.
- Membrane Disruption : Antimicrobial activity may arise from the ability of thioureas to disrupt microbial cell membranes.
- Radical Scavenging : The presence of sulfur in the thiourea structure allows for interaction with free radicals, contributing to antioxidant effects.
Case Studies
- Urease Inhibition Study : A recent study highlighted the synthesis of various thiourea derivatives, including EMPT, showing that modifications at the phenyl ring significantly affected urease inhibition potency. The study concluded that para-substituents like methyl enhance inhibitory activity due to increased hydrophobic interactions with the enzyme .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of EMPT analogues against clinical strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced bacterial inhibition, particularly when halogen substituents were introduced .
Properties
CAS No. |
2827-18-1 |
---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
FNGYBATZKHIECN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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